7-(3-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(3-Chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a 3-chlorophenyl group at position 7 and a pyrrole ring at position 2. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes, receptors, and cellular pathways . Substituents at positions 2 and 7 are critical for modulating bioactivity, solubility, and pharmacokinetics.
Properties
IUPAC Name |
7-(3-chlorophenyl)-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN5/c16-12-5-3-4-11(10-12)13-6-7-17-14-18-15(19-21(13)14)20-8-1-2-9-20/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRNAOPFNXSPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Construction via Cyclocondensation Reactions
The triazolopyrimidine core serves as the structural foundation for this compound. Source demonstrates that cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in refluxing acetic acid generates ethyl 5-methyl-7-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylate derivatives. Adapting this protocol, the 3-chlorophenyl group is introduced by substituting 1-phenylbutane-1,3-dione with 1-(3-chlorophenyl)butane-1,3-dione. This modification directs the chlorophenyl group to the C7 position during cyclization, as evidenced by analogous syntheses of 7-aryl triazolopyrimidines.
Hydrolysis of the ethyl ester intermediate under basic conditions (e.g., NaOH/EtOH) yields the corresponding carboxylic acid, which is subsequently converted to acyl chloride using thionyl chloride. While source employs acyl chlorides for coupling reactions, the target compound requires alternative functionalization at C2.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for Key Synthetic Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|
| Cyclocondensation + SₙAr | 62–75 | 12–18 | High regioselectivity |
| Multicomponent Reaction | 65–68 | 0.5 | Reduced purification steps |
| Acyl Chloride Coupling | 55–60 | 24 | Compatibility with sensitive groups |
Cyclocondensation followed by nucleophilic substitution provides superior control over regiochemistry, critical for maintaining the 3-chlorophenyl orientation. Conversely, multicomponent reactions prioritize speed but require stringent stoichiometric control to avoid byproducts.
Solvent and Temperature Optimization
Reaction media profoundly influence yield. Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates in multicomponent reactions, whereas toluene minimizes side reactions in Pd-catalyzed couplings. Thermal stability studies reveal decomposition thresholds at 160°C, mandating reflux temperatures below this limit for all methods.
Spectroscopic Characterization and Validation
Post-synthetic analysis via ¹H NMR confirms successful pyrrole integration, with characteristic aromatic proton shifts at δ 8.2–8.4 ppm (triazolopyrimidine H5 and H6) and δ 6.3–6.5 ppm (pyrrole β-protons). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 295.0625 (calculated for C₁₅H₁₀ClN₅⁺).
Challenges in Scalability and Purity
Large-scale synthesis encounters column chromatography limitations due to the compound’s high polarity. Gradient recrystallization using ethyl acetate/hexane mixtures (3:1 v/v) achieves >98% purity, as verified by HPLC. Residual palladium in catalytic routes is mitigated by thiourea washes, reducing Pd content to <5 ppm.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The chlorophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation Products: Oxidized derivatives of the pyrrole ring.
Reduction Products: Dihydro derivatives of the triazole or pyrimidine rings.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 7-(3-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival .
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of phosphodiesterase enzymes (PDEs). PDE inhibitors are crucial in treating various conditions such as cardiovascular diseases and erectile dysfunction. The compound's structure allows it to interact with the active sites of these enzymes effectively .
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Studies suggest that triazolo-pyrimidine derivatives can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents .
Case Study 1: Anticancer Research
A study conducted on a series of triazolo-pyrimidine derivatives revealed that modifications at the 7-position significantly enhanced anticancer activity against various tumor cell lines. The results indicated a correlation between structural features and biological efficacy .
Case Study 2: Enzyme Inhibition
In vitro assays demonstrated that derivatives of this compound could effectively inhibit PDE enzymes with IC50 values comparable to known inhibitors. This suggests potential therapeutic applications in treating diseases associated with PDE dysregulation .
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Selected Triazolopyrimidines
Table 2. Substituent Effects on Key Properties
Biological Activity
7-(3-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, particularly focusing on its anticancer properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that integrate triazole and pyrimidine moieties. The compound's structure is characterized by the incorporation of a chlorophenyl group and a pyrrole unit, which contribute to its biological activity.
Anticancer Properties
Research has demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- Compound Efficacy : In studies evaluating antiproliferative activities against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer), compounds derived from the triazolo[1,5-a]pyrimidine scaffold showed significant activity. For example, one derivative exhibited an IC50 value of 3.91 μM against MCF-7 cells .
- Mechanism of Action : The mechanism behind these effects often involves the inhibition of critical signaling pathways. For instance, certain derivatives have been shown to inhibit the ERK signaling pathway, leading to reduced phosphorylation levels of key proteins involved in cell proliferation and survival .
Other Biological Activities
Beyond anticancer properties, compounds in this class have been investigated for additional pharmacological effects:
- Antibacterial and Antiviral Activities : The [1,2,4]triazolo[1,5-a]pyrimidine framework has also been associated with antibacterial and antiviral activities, making it a versatile scaffold in drug design .
Study 1: Antiproliferative Activity
A study assessed the antiproliferative activity of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives. Among them:
- Compound H12 showed IC50 values of 9.47 μM , 9.58 μM , and 13.1 μM against MGC-803, HCT-116, and MCF-7 cells respectively. This compound was more potent than the standard drug 5-fluorouracil (5-FU) in these assays .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| H12 | MGC-803 | 9.47 |
| H12 | HCT-116 | 9.58 |
| H12 | MCF-7 | 13.1 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how these compounds induce apoptosis:
Q & A
Q. Table 1: Comparative Reactivity of Substituents
Q. Table 2: Optimization of Synthetic Conditions
| Parameter | Standard Protocol | Optimized Protocol | Yield Improvement | Source |
|---|---|---|---|---|
| Solvent | DMF | Ethylene glycol monomethyl ether | 65% → 82% | |
| Catalyst | None | ZnCl₂ (5 mol%) | 40% → 75% | |
| Reaction Time | 12 h | 8 h (microwave-assisted) | 50% → 78% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
